5H-[1]Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl-
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Overview
Description
5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This could involve the use of continuous flow reactors to enhance reaction efficiency and yield. The absence of a metal catalyst in the synthesis makes it more environmentally friendly and cost-effective for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7-chloro-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile
- 2-Amino-7-bromo-5-oxo-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile
- 2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
What sets 5H-1Benzopyrano[2,3-b]pyridine-3-carbonitrile, 2,4-diamino-6,7,8,9-tetrahydro-8,8-dimethyl-6-oxo-5-phenyl- apart from similar compounds is its unique structure, which allows for specific interactions with molecular targets. This makes it particularly valuable in research and industrial applications where precise molecular interactions are crucial .
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2,4-diamino-8,8-dimethyl-6-oxo-5-phenyl-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)8-13(26)16-14(9-21)27-20-17(15(16)11-6-4-3-5-7-11)18(23)12(10-22)19(24)25-20/h3-7,15H,8-9H2,1-2H3,(H4,23,24,25) |
InChI Key |
LFZGRKNGZGTWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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